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Compound of Interest

Compound Name: 2,4-Dichloro-1-iodobenzene

Cat. No.: B1347110

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,4-
dichloro-1-iodobenzene, a halogenated aromatic compound relevant in various fields of
chemical synthesis, including pharmaceutical and agrochemical research. This document is
intended for researchers, scientists, and professionals in drug development, offering a
centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following sections present the quantitative spectroscopic data for 2,4-dichloro-1-
iodobenzene, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule.

IH NMR Data
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Chemical Shift () o Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

7.85 d 2.2 H-3

7.40 dd 85,22 H-5

7.65 d 8.5 H-6

Data sourced from Spectral Database for Organic Compounds (SDBS).

13C NMR Data

Chemical Shift (8) ppm Assignment
93.1 C-1
139.8 C-2
130.6 C-3
135.2 C-4
128.2 C-5
139.1 C-6

Data sourced from Spectral Database for Organic Compounds (SDBS).

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups and bonding within the molecule based on the
absorption of infrared radiation.
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Wavenumber (cm~?) Intensity Assignment

3085 Weak Aromatic C-H Stretch
1560 Medium Aromatic C=C Stretch
1455 Medium Aromatic C=C Stretch
1095 Strong C-CI Stretch

865 Strong C-H Out-of-plane Bend
815 Strong C-H Out-of-plane Bend

Data interpreted from typical aromatic and halogenated compound IR spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.[1]

mlz Relative Intensity (%) Assignment

272 100 [M]* (Molecular lon)
274 65 [M+2]*

145 45 M - 1]+

109 20 [CeHsCI*

74 15 [CeH2]*

Data sourced from the NIST WebBook.[1]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data

for compounds such as 2,4-dichloro-1-iodobenzene.

NMR Spectroscopy Protocol
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o Sample Preparation: Dissolve approximately 5-10 mg of 2,4-dichloro-1-iodobenzene in 0.5-
0.7 mL of a deuterated solvent (e.g., CDCI3) in a 5 mm NMR tube. Ensure the sample is fully
dissolved.

e Instrument Setup:

[e]

Insert the sample into the NMR spectrometer.

o

Lock the spectrometer onto the deuterium signal of the solvent.

[¢]

Shim the magnetic field to achieve optimal homogeneity.

[¢]

Tune and match the probe for both *H and 13C frequencies.

e 'H NMR Acquisition:

o Acquire the spectrum using a standard pulse program.

o Set appropriate spectral width, acquisition time, and relaxation delay.

o Typically, 16-64 scans are sufficient.

e 13C NMR Acquisition:

o Acquire the spectrum using a proton-decoupled pulse program.

o Alarger number of scans (e.g., 1024 or more) is typically required due to the lower natural
abundance of 13C.

» Data Processing:

[¢]

Apply Fourier transformation to the acquired free induction decays (FIDs).

[e]

Phase the resulting spectra.

o

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

[¢]

Integrate the *H NMR signals and pick peaks for both *H and 13C spectra.
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IR Spectroscopy Protocol (Attenuated Total Reflectance
- ATR)

Sample Preparation: As 2,4-dichloro-1-iodobenzene is a liquid at room temperature, a

small drop can be placed directly onto the ATR crystal.

Instrument Setup:

o Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.

o Place the sample on the crystal.

Data Acquisition:
o Acquire the IR spectrum, typically in the range of 4000-400 cm~1.

o Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

Data Processing:
o Perform a background subtraction.

o ldentify and label the significant absorption peaks.

Mass Spectrometry Protocol (Electron lonization - El)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or through a gas chromatograph (GC-MS).

 lonization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce
ionization and fragmentation.

e Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a
mass analyzer (e.g., a quadrupole).

e Detection: Detect the ions and record their abundance.

o Data Analysis:
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o Generate a mass spectrum plotting relative intensity versus m/z.

o lIdentify the molecular ion peak and major fragment ions.

Visualized Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of
2,4-dichloro-1-iodobenzene.

Spectroscopic Analysis Workflow for 2,4-Dichloro-1-lodobenzene
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Caption: Workflow for the spectroscopic characterization of 2,4-dichloro-1-iodobenzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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iodobenzene-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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